molecular formula C11H22N2O2S B15090678 {[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine

{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine

Cat. No.: B15090678
M. Wt: 246.37 g/mol
InChI Key: BLEPCUYSXLVBPG-UHFFFAOYSA-N
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Description

{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine typically involves the reaction of piperidine derivatives with cyclopropanesulfonyl chloride and subsequent alkylation with ethylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for piperidine derivatives, including this compound, often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include hydrogenation, cyclization, and amination reactions .

Chemical Reactions Analysis

Types of Reactions

{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halogenated compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Cyclopropanesulfonyl chloride: A reagent used in the synthesis of sulfonyl derivatives.

    Ethylamine: An amine used in alkylation reactions.

Uniqueness

{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H22N2O2S

Molecular Weight

246.37 g/mol

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]ethanamine

InChI

InChI=1S/C11H22N2O2S/c1-2-12-9-10-5-7-13(8-6-10)16(14,15)11-3-4-11/h10-12H,2-9H2,1H3

InChI Key

BLEPCUYSXLVBPG-UHFFFAOYSA-N

Canonical SMILES

CCNCC1CCN(CC1)S(=O)(=O)C2CC2

Origin of Product

United States

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